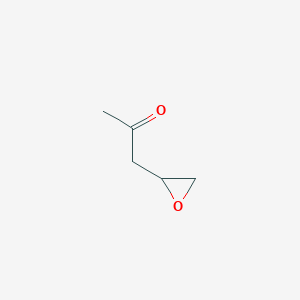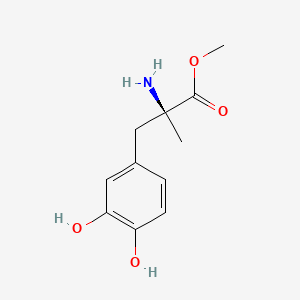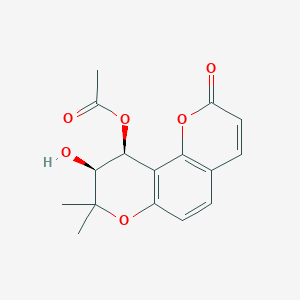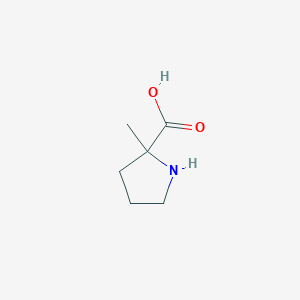
Acitretin Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acitretin is a retinoid, which is a form of vitamin A . It is used to treat severe skin disorders, such as psoriasis . It works by allowing normal growth and development of the skin . Acitretin will continue to work after you stop taking it, but after a time, the skin condition returns and you may need to take it again .
Synthesis Analysis
Acitretin can be synthesized via the coupling of acitretin with l-cysteic acid methyl ester (LAME) through an amide bond . The amphiphilic ACMeNa (hydrophilic LAME and hydrophobic acitretin) self-assembled into micelles (ACM) with high drug loading efficiency . Another method involves reacting 5- (4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-l-triphenyl phosphonium bromide with 3-formyl-crotonic acid butyl ester in the presence of a mild inorganic base .
Molecular Structure Analysis
The molecular formula of Acitretin Methyl Ester is C22H28O3 . The structure of acitretin is similar to that of all-trans-retinoic acid . The UV and visible spectrum of acitretin is 352 nm in methanol .
Chemical Reactions Analysis
Esters, like Acitretin Methyl Ester, undergo several types of reactions. They can be hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol . This process is called saponification . Esters are less reactive toward nucleophiles than either acid chlorides or anhydrides .
Physical And Chemical Properties Analysis
Acitretin is a yellow to greenish-yellow powder with an absorption maximum at 352 nm (methanol) in the UV—visible spectrum . The melting point of acitretin is 228-230 °C .
Safety And Hazards
Propriétés
Numéro CAS |
74479-45-1 |
|---|---|
Nom du produit |
Acitretin Methyl Ester |
Formule moléculaire |
C₂₂H₂₈O₃ |
Poids moléculaire |
340.46 |
Synonymes |
(All-E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic Acid Methyl Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)

![N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B1144572.png)


